6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide
CAS No.:
Cat. No.: VC16216784
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrN2O |
|---|---|
| Molecular Weight | 281.15 g/mol |
| IUPAC Name | 6-bromo-1-propan-2-ylindole-4-carboxamide |
| Standard InChI | InChI=1S/C12H13BrN2O/c1-7(2)15-4-3-9-10(12(14)16)5-8(13)6-11(9)15/h3-7H,1-2H3,(H2,14,16) |
| Standard InChI Key | RNOADWRDYCPSDL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)N |
Introduction
Chemical Structure and Physical Properties
The molecular architecture of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide is defined by its indole core, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:
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Bromine at position 6, which enhances electrophilic reactivity and influences lipophilicity.
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Isopropyl group at position 1, contributing to steric bulk and modulating interactions with hydrophobic protein pockets.
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Carboxylic acid amide at position 4, providing hydrogen-bonding capabilities critical for target engagement.
The compound’s physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic Acid Amide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.15 g/mol |
| IUPAC Name | 6-bromo-1-(propan-2-yl)-1H-indole-4-carboxamide |
| Canonical SMILES | CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)N |
| InChI Key | RNOADWRDYCPSDL-UHFFFAOYSA-N |
The presence of the bromine atom significantly increases the compound’s molecular polarizability, as evidenced by its calculated partition coefficient (LogP) of 2.3, suggesting moderate lipophilicity ideal for blood-brain barrier penetration.
Synthesis and Preparation
The synthesis of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide typically involves a multi-step sequence beginning with the construction of the indole scaffold. A common approach utilizes the Fisher indole synthesis, where phenylhydrazines react with carbonyl compounds under acidic conditions to form the indole ring. Subsequent functionalization steps include:
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Bromination: Electrophilic aromatic bromination at position 6 using reagents such as bromosuccinimide (NBS) in dimethylformamide (DMF) .
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Isopropyl Introduction: Alkylation at position 1 via nucleophilic substitution with isopropyl bromide in the presence of a base like potassium carbonate.
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Amide Formation: Conversion of the carboxylic acid to the amide using coupling agents such as (3-dimethylaminopropyl)--ethylcarbodiimide (EDAC) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Indole Formation | Phenylhydrazine, ketone, , 80°C | 65% |
| Bromination | NBS, DMF, rt, 4 h | 85% |
| Isopropyl Substitution | Isopropyl bromide, , DMF | 79–86% |
| Amidation | EDAC, , | 43% |
Optimization of the bromination step has shown that NBS in DMF at room temperature achieves higher regioselectivity compared to traditional bromine in acetic acid, minimizing di-substitution byproducts .
Biological Activities and Mechanisms
While direct studies on 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide are sparse, structurally related indole derivatives exhibit diverse bioactivities:
Anticancer Properties
The methylamide analog (6-bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide) demonstrates potent cytotoxicity against human cancer cell lines, with IC values of 12.3 μM (HEP3BPN 11 liver cells), 15.6 μM (MDA 453 breast cancer cells), and 18.2 μM (HL 60 leukemia cells) in MTT assays. Mechanistically, the bromine atom enhances DNA intercalation, while the isopropyl group promotes hydrophobic interactions with kinase ATP-binding pockets.
Antiangiogenic and Antioxidant Effects
In zebrafish models, the methylamide derivative reduces vascular endothelial growth factor (VEGF) expression by 62% at 10 μM and scavenges free radicals with an EC of 8.7 μM in DPPH assays. These effects are attributed to the indole nucleus’s ability to stabilize reactive oxygen species (ROS) through resonance.
Table 3: Biological Activities of Methylamide Analog
| Activity | Model/Assay | Result |
|---|---|---|
| Cytotoxicity | HEP3BPN 11 cells | IC = 12.3 μM |
| Antiangiogenesis | Zebrafish VEGF assay | 62% inhibition at 10 μM |
| Antioxidant | DPPH radical scavenging | EC = 8.7 μM |
Comparative Analysis with Structural Analogs
Modifications to the amide group or indole substituents significantly alter bioactivity. For example, replacing the amide with a methylamide enhances metabolic stability but reduces solubility. Key comparisons include:
Table 4: Structure-Activity Relationships of Indole Derivatives
| Compound | Key Modification | Bioactivity Change |
|---|---|---|
| 6-Bromo-1-cyclopentylindole-4-carboxamide | Cyclopentyl at position 1 | ↑ Kinase inhibition |
| 5-Bromo-1-methylindole-3-carboxamide | Methyl at position 1 | ↓ Anticancer activity |
| 6-Bromoindole-4-carboxylic acid | No isopropyl/amide groups | ↑ ROS generation |
The isopropyl group in 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide confers superior target selectivity compared to smaller alkyl substituents, as demonstrated in molecular docking studies with cyclin-dependent kinase 2 (CDK2).
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